molecular formula C6H12O6 B7824498 Laevuflex CAS No. 686298-95-3

Laevuflex

Cat. No. B7824498
CAS RN: 686298-95-3
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-UHFFFAOYSA-N
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Description

Laevuflex is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Laevuflex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Laevuflex including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Hepatocyte Protection from Oxidative Stress

A study by Ko et al. (2015) demonstrated that the water extract of Rosa laevigata Michx., an ingredient in Laevuflex, has a cytoprotective effect against oxidative stress induced by arachidonic acid and iron in HepG2 cells. This was evidenced by reduced cell death, depletion of glutathione, reactive oxygen species production, and mitochondrial dysfunction. The study highlights the potential of Laevuflex components in hepatocyte protection through the activation of Nrf2, a key regulator in oxidative stress response Ko et al., 2015.

2. Urinary Extracellular Vesicles Research

The study by Erdbrügger et al. (2021) discusses the role of urinary extracellular vesicles (uEVs) as a reflection of molecular processes in the kidney, urothelial, and prostate tissues. These vesicles, found in urine, have gained attention in biomedical research. Although not directly linked to Laevuflex, this research area could potentially intersect with Laevuflex's applications, particularly in understanding its effects on renal health and disease Erdbrügger et al., 2021.

3. Predicting Nanomaterial Safety

Al-Yousuf et al. (2017) presented a protocol using Xenopus laevis, an efficient pre-clinical screening tool, to predict drug safety, which could be relevant to Laevuflex. This study shows the potential of using Xenopus laevis in assessing the safety of biomedical nanoparticles, including new pharmaceutical compounds like Laevuflex Al-Yousuf et al., 2017.

4. Pharmacognostics of Rosa Laevigata Michx.

A study by Liu Ruo-xia (2010) focused on pharmacognostics research on the stem of Rosa Laevigata Michx., a key component in Laevuflex. This research provides scientific basis for distinguishing different parts of the plant and contributes to the understanding of its medicinal properties Liu Ruo-xia, 2010.

5. In Vitro Organogenesis in Xenopus

Asashima et al. (2009) explored the use of Xenopus laevis for studies on organ differentiation and in vitro organogenesis. This amphibian model is highly relevant for understanding the mechanisms of action of various compounds, including those in Laevuflex, on organ development and regenerative medicine Asashima et al., 2009.

6. Traditional Medicine and Modern Applications of Rosa Laevigata Michx.

Quan et al. (2022) reviewed the traditional uses, phytochemistry, pharmacology, quality control, and modern applications of Rosa Laevigata Michx. This comprehensive review can provide insights into the scientific basis of Laevuflex's effectiveness in various health conditions Quan et al., 2022.

properties

IUPAC Name

2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859147
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

686298-95-3, 6347-01-9
Record name 2-Hexulopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686298-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laevuflex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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